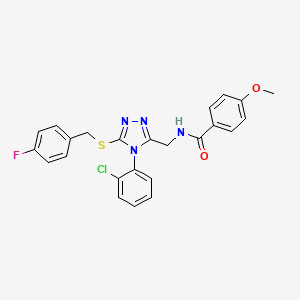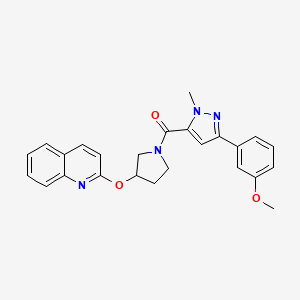![molecular formula C18H23N5O B2697403 N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034484-32-5](/img/structure/B2697403.png)
N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The compound has a complex structure with multiple rings, including a pyrrolidine ring and a pyridine ring. The exact structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
The compound likely undergoes reactions typical of pyrrolidines and pyridines. For example, pyrrolidines can react with (hetero)aromatic C-nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence its properties .Wissenschaftliche Forschungsanwendungen
Experimental and Theoretical Studies in Functionalization Reactions
Studies have investigated the functionalization reactions of compounds that include pyridine and imidazole functionalities, highlighting the versatility of these molecular frameworks in synthesizing novel compounds with potential applications in drug development and molecular biology. For example, the reaction mechanisms and theoretical underpinnings of synthesizing imidazo[1,2-a]pyridines provide insights into the chemical behavior and potential applications of related compounds in medicinal chemistry and material science (Yıldırım, Kandemirli, & Demir, 2005).
DNA Recognition and Gene Regulation
Research into pyrrole and imidazole-containing polyamides demonstrates their ability to bind specifically to DNA sequences, offering a method to regulate gene expression. Such compounds, through minor groove binding, present a strategic approach to control gene activity, potentially addressing diseases at the genetic level. This application signifies a leap toward targeted gene therapy, leveraging the specificity of these polyamides to modulate biological processes (Chavda et al., 2010).
Antiviral and Antitumor Applications
Compounds structurally related to benzimidazoles and imidazopyridines, bearing resemblance to the chemical structure of interest, have been designed and evaluated for their antiviral and antitumor activities. This research underscores the therapeutic potential of these compounds, with specific structural modifications enhancing their bioactivity against certain viral infections and cancer types. The development and synthesis of these agents underscore a promising avenue for novel antiviral and anticancer therapies (Hamdouchi et al., 1999).
Cellular Permeability and Drug Delivery
Investigations into the cellular permeability of DNA-binding pyrrole-imidazole polyamides highlight the challenges and strategies in designing molecules that can efficiently enter cells and reach their target sites within the nucleus. Enhancing cellular uptake is crucial for the practical application of these compounds in therapy, pointing to the importance of structural modifications for improved bioavailability and effectiveness in cell-based applications (Liu & Kodadek, 2009).
Wirkmechanismus
Target of action
Imidazole and pyrrolidine derivatives have been found to interact with a broad range of targets due to their diverse chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
The mode of action of these compounds often involves interactions with specific proteins or enzymes, leading to changes in cellular processes. For example, some imidazole derivatives have been found to inhibit cell growth, potentially making them useful in cancer treatment .
Biochemical pathways
Imidazole and pyrrolidine derivatives can affect a variety of biochemical pathways. For instance, some derivatives have been found to inhibit proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely, affecting their bioavailability and therapeutic potential .
Result of action
The molecular and cellular effects of these compounds can include changes in cell growth, inflammation, and other processes, depending on the specific targets and pathways they affect .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c24-18(14-3-4-15-16(10-14)22-12-21-15)20-11-13-5-6-19-17(9-13)23-7-1-2-8-23/h5-6,9,12,14H,1-4,7-8,10-11H2,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXVBABOFFEATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3CCC4=C(C3)NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2697323.png)
![methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2697324.png)

![2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2697327.png)



![2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B2697334.png)
![Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2697336.png)


![1-(2-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2697340.png)
![5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2697341.png)
